3-(2-Chlorophenyl)-4-ethylpyrrolidine
Description
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-ethylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3 |
InChI Key |
QARAAPBSPOHHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization Approach via Amino Acid Derivatives
Overview:
This method involves the cyclization of amino acid derivatives or related intermediates, incorporating the chlorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of N-protected amino acid precursor | Ethyl chloroacetate + 2-aminophenyl derivatives | Reflux in ethanol or acetic acid, yields ~70% |
| 2 | Cyclization to pyrrolidine ring | Heating with acid catalysts (e.g., HCl, H2SO4) | Promotes intramolecular cyclization, yields ~65% |
| 3 | Alkylation at the 4-position | Ethyl bromide or chloride + base (e.g., K2CO3) | Selective ethylation, yields ~60% |
| 4 | Introduction of 2-chlorophenyl group | Cross-coupling (e.g., Suzuki or Buchwald-Hartwig) | Using 2-chlorophenyl boronic acid or amines, yields ~55-65% |
- High regioselectivity
- Compatibility with various functional groups
- Requires multiple steps and purification stages
- Use of transition metal catalysts
Nucleophilic Substitution and Reductive Amination Route
Overview:
This route employs nucleophilic substitution of a suitable pyrrolidine precursor with 2-chlorophenyl nucleophiles, followed by alkylation at the 4-position.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 4-ethylpyrrolidine core | Reductive amination of pyrrolidine with ethyl aldehyde | Catalyzed by NaBH3CN or similar, yields ~75% |
| 2 | Introduction of 2-chlorophenyl group | Nucleophilic aromatic substitution or cross-coupling | Using 2-chlorophenyl Grignard or amine derivatives, yields ~50-60% |
| 3 | Final purification | Recrystallization or chromatography | Purity >98% achievable |
- Fewer steps, more straightforward
- Suitable for scale-up
- Requires careful control of reaction conditions to prevent side reactions
Multicomponent Assembly via Palladium-Catalyzed Cross-Coupling
Overview:
A modern, efficient method involves assembling the pyrrolidine ring via multicomponent reactions, followed by selective substitution.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of pyrrolidine core | 1,3-Dicarbonyl compounds + amines | Under acid or base catalysis, yields ~60-70% |
| 2 | Introduction of 2-chlorophenyl group | Suzuki coupling with 2-chlorophenyl boronic acid | Catalyzed by Pd(PPh3)4, reflux in toluene, yields >70% |
| 3 | Alkylation at the 4-position | Ethyl halides + base | Yields ~65-75% |
- High efficiency and regioselectivity
- Compatibility with various functional groups
- Requires expensive catalysts and ligands
Notes on Reaction Conditions and Data
- Solvents: Ethanol, dichloromethane, toluene, or acetonitrile are commonly employed.
- Catalysts: Palladium-based catalysts for cross-coupling; nickel or copper catalysts for nucleophilic substitutions.
- Temperature: Typically ranges from 0°C to 100°C depending on the step.
- Yields: Generally range from 50% to 78% across different methods, with purification steps such as recrystallization improving purity (>99%).
Data Tables Summarizing Key Parameters
| Method | Key Reagents | Typical Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | Amino acids + ethyl chloroacetate | 65-70% | >98% | High regioselectivity | Multi-step, catalyst-dependent |
| Nucleophilic Substitution | Pyrrolidine + 2-chlorophenyl derivatives | 50-60% | >98% | Fewer steps | Sensitive to side reactions |
| Cross-Coupling | 1,3-Dicarbonyl + 2-chlorophenyl boronic acid | 60-70% | >99% | High efficiency | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-4-ethylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s structure allows it to bind to these channels, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, heterocyclic cores, and functional groups. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity (logP): The ethyl group in 3-(2-Chlorophenyl)-4-ethylpyrrolidine likely increases logP compared to hydroxyl- or ketone-containing analogs (e.g., 2-(3-(4-Cl-C₆H₄)pyrrolidin-3-yl)ethanol, logP ~1.2), enhancing membrane permeability .
- Melting Point : Pyrrolidine derivatives with bulky substituents (e.g., morpholine in Compound 13) exhibit higher melting points (>250°C) compared to simpler analogs (~200°C for ethylpyrrolidines) .
- Solubility : Hydrochloride salts () or polar groups (e.g., -OH, -OCH₃) improve aqueous solubility, whereas ethyl and aryl groups reduce it .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
3-(2-Chlorophenyl)-4-ethylpyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- IUPAC Name : 3-(2-chlorophenyl)-4-ethylpyrrolidine
Synthesis
The synthesis of 3-(2-Chlorophenyl)-4-ethylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with ethylamine and a suitable catalyst under controlled conditions. The reaction pathway can be optimized for yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.
The biological activity of 3-(2-Chlorophenyl)-4-ethylpyrrolidine is primarily attributed to its interaction with various neurotransmitter receptors. It has shown potential as a modulator of the central nervous system (CNS), particularly in the context of anxiety and depression. The compound may exert its effects by influencing the gamma-aminobutyric acid (GABA)ergic system and serotonin receptors.
Pharmacological Studies
- Antidepressant Activity : In preclinical models, 3-(2-Chlorophenyl)-4-ethylpyrrolidine demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These studies suggest that the compound may enhance serotonergic activity, which is crucial for mood regulation.
- Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. In rodent models, it reduced anxiety-like behaviors, indicating potential therapeutic applications in anxiety disorders.
- Neuroprotective Properties : Preliminary studies suggest that 3-(2-Chlorophenyl)-4-ethylpyrrolidine may offer neuroprotective effects against oxidative stress, which is implicated in various neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3-(2-Chlorophenyl)-4-ethylpyrrolidine:
| Study | Findings |
|---|---|
| Heilig et al., 2006 | Demonstrated the compound's efficacy in reducing anxiety-like behaviors in rodent models. |
| Zobel et al., 2000 | Reported significant antidepressant effects comparable to established SSRIs in preclinical tests. |
| MDPI Study, 2020 | Investigated the compound's neuroprotective effects against oxidative stress-induced neuronal damage. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
